molecular formula C16H28O2 B12654795 3-Methylcyclopentadecane-1,5-dione CAS No. 21890-10-8

3-Methylcyclopentadecane-1,5-dione

Cat. No.: B12654795
CAS No.: 21890-10-8
M. Wt: 252.39 g/mol
InChI Key: FRTDAFYYAIXLRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclopentadecane-1,5-dione can be synthesized through the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] using an oxidizing agent. One common method involves the use of a mixture of formic acid and hydrogen peroxide as the sole oxidizing agent . Another method includes ozonolysis or photooxidation of bicyclo[10.3.0]pentadecen[1(12)] with singlet oxygen, followed by acidic rearrangement of the resulting hydroperoxides .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The primary product is this compound itself.

    Reduction: The major products are the corresponding alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methylcyclopentadecane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylcyclopentadecane-1,5-dione involves its interaction with olfactory receptors, leading to the perception of its scent. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .

Comparison with Similar Compounds

    Cyclopentadecane-1,5-dione: Similar in structure but lacks the methyl group at the 3-position.

    3-Methylcyclopentadecanone: Similar but contains a ketone group instead of a diketone structure.

Uniqueness: 3-Methylcyclopentadecane-1,5-dione is unique due to its macrocyclic structure and the presence of two ketone groups, which contribute to its distinct olfactory properties and reactivity .

Properties

CAS No.

21890-10-8

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

3-methylcyclopentadecane-1,5-dione

InChI

InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3

InChI Key

FRTDAFYYAIXLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCCCCCCCCCC(=O)C1

Origin of Product

United States

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